2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine
Description
2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative characterized by three distinct functional groups: an amino (-NH₂) group at position 2, an ethylsulfonyl (-SO₂C₂H₅) group at position 3, and a trifluoromethyl (-CF₃) group at position 3. This compound’s structural complexity grants it unique physicochemical properties, including enhanced solubility in polar solvents due to the sulfonyl group and metabolic stability imparted by the trifluoromethyl group.
Properties
Molecular Formula |
C8H9F3N2O2S |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
3-ethylsulfonyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H9F3N2O2S/c1-2-16(14,15)6-3-5(8(9,10)11)4-13-7(6)12/h3-4H,2H2,1H3,(H2,12,13) |
InChI Key |
RTBJQSKOIAAGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine, highlighting differences in substituents and properties:
Key Comparative Insights:
Trifluoromethyl groups across all analogs contribute to metabolic stability and lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Synthetic Accessibility: Chlorinated analogs (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) are synthesized via nucleophilic aromatic substitution (SNAr), while sulfonylated derivatives may require oxidation of thioethers or direct sulfonation . Ethynyl-trimethylsilyl derivatives (e.g., 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine) are synthesized via Sonogashira coupling, a method adaptable to the target compound with appropriate precursors .
Pharmacological and Agrochemical Relevance: Chlorinated pyridines (e.g., 3-chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)pyridine) are linked to herbicide development (e.g., acifluorfen derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
